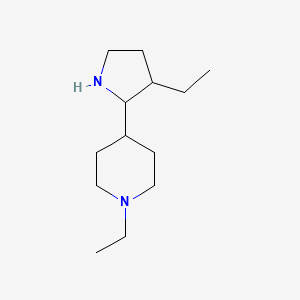![molecular formula C22H17NO2 B12880901 4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol CAS No. 656234-04-7](/img/structure/B12880901.png)
4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol: is an organic compound that features a biphenyl group attached to an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Isoquinoline Formation: The isoquinoline ring can be synthesized via a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde followed by cyclization.
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Isoquinoline: A heterocyclic aromatic organic compound similar to quinoline.
4-Methoxyphenol: An aromatic compound with a methoxy group and a hydroxyl group attached to a benzene ring.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol is unique due to its combination of a biphenyl group and an isoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
656234-04-7 |
|---|---|
Molekularformel |
C22H17NO2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-methoxy-4-(4-phenylphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C22H17NO2/c1-25-22-18-8-5-9-20(24)21(18)19(14-23-22)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14,24H,1H3 |
InChI-Schlüssel |
QZBAJCHACQHLOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
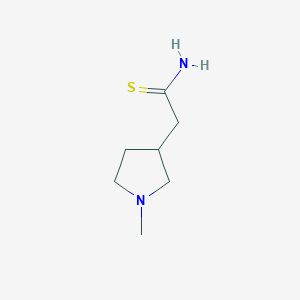
gold](/img/structure/B12880837.png)

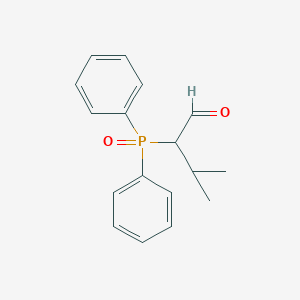
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)

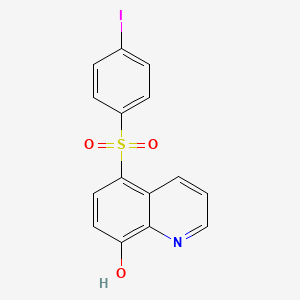
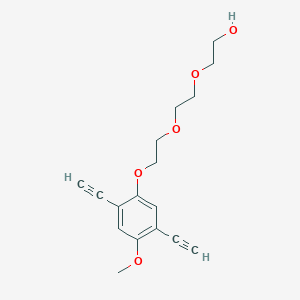
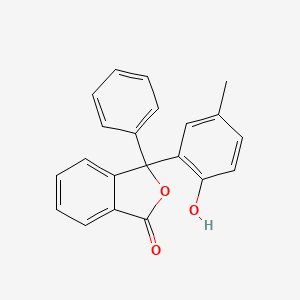
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)

